Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Overview
Description
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is an organic compound with the molecular formula C16H15ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a 4-chlorobenzyl ether group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-[(4-chlorobenzyl)oxy]benzoic acid, while reduction can produce 4-[(4-chlorobenzyl)oxy]benzyl alcohol.
Scientific Research Applications
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-chlorobenzyl)oxy]benzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the 4-chlorobenzyl group, making it less hydrophobic.
4-Chlorobenzyl alcohol: Lacks the ester group, affecting its reactivity and solubility.
4-Chlorobenzoic acid: Lacks the ethyl ester group, influencing its acidity and solubility.
Uniqueness
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is unique due to the combination of its ester and ether functional groups, which confer distinct chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWPPXQXMUOYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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